Cas no 1049369-50-7 (4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide)
1049369-50-7 structure
Product Name:4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide
Numéro CAS:1049369-50-7
Le MF:C21H27FN4O3S
Mégawatts:434.527487039566
CID:6136095
PubChem ID:42266701
Update Time:2025-05-22
4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide
- 4-(dimethylsulfamoyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide
- Benzamide, 4-[(dimethylamino)sulfonyl]-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl]-
- 4-(N,N-dimethylsulfamoyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide
- F5264-0312
- AKOS024504168
- 1049369-50-7
-
- Piscine à noyau: 1S/C21H27FN4O3S/c1-24(2)30(28,29)20-9-3-17(4-10-20)21(27)23-11-12-25-13-15-26(16-14-25)19-7-5-18(22)6-8-19/h3-10H,11-16H2,1-2H3,(H,23,27)
- La clé Inchi: LJXUZJFAEXQORA-UHFFFAOYSA-N
- Sourire: C(NCCN1CCN(C2=CC=C(F)C=C2)CC1)(=O)C1=CC=C(S(N(C)C)(=O)=O)C=C1
Propriétés calculées
- Qualité précise: 434.17879007g/mol
- Masse isotopique unique: 434.17879007g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 7
- Complexité: 646
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.1
- Surface topologique des pôles: 81.3Ų
4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5264-0312-2μmol |
4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049369-50-7 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0312-5μmol |
4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049369-50-7 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0312-10μmol |
4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049369-50-7 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0312-20μmol |
4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049369-50-7 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0312-1mg |
4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049369-50-7 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0312-2mg |
4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049369-50-7 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0312-3mg |
4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049369-50-7 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0312-4mg |
4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049369-50-7 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0312-5mg |
4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049369-50-7 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5264-0312-10mg |
4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide |
1049369-50-7 | 10mg |
$79.0 | 2023-09-10 |
4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide Littérature connexe
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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